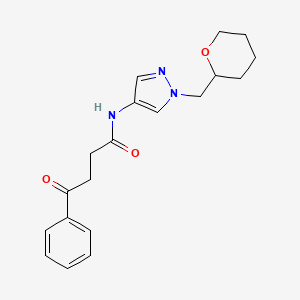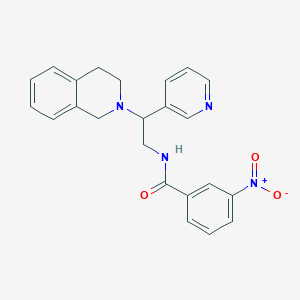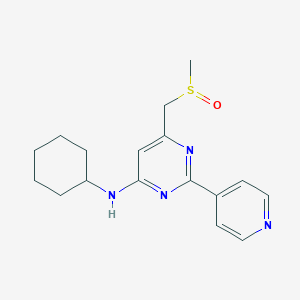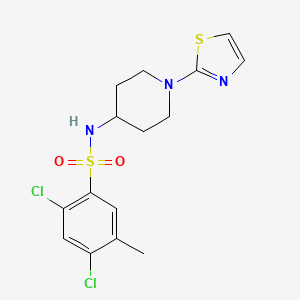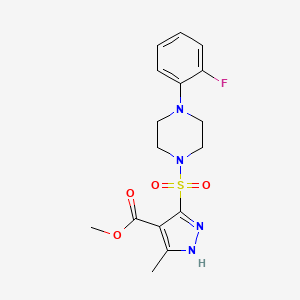
methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a sulfonyl group, a piperazine ring, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Piperazine Ring: The piperazine ring is attached through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile.
Fluorophenyl Substitution: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions, often using fluorobenzene derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the pyrazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines) are used under various conditions.
Major Products
Oxidation: Oxidized derivatives of the piperazine or pyrazole rings.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the fluorophenyl group.
科学研究应用
Methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Applications: It may be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring may interact with various biological pathways. The sulfonyl group can modulate the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
- Methyl 5-((4-(2-chlorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
- Methyl 5-((4-(2-bromophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)-3-methyl-1H-pyrazole-4-carboxylate is unique due to the presence of the fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The fluorine atom can enhance metabolic stability and binding affinity compared to its chloro or bromo analogs.
属性
IUPAC Name |
methyl 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-5-methyl-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O4S/c1-11-14(16(22)25-2)15(19-18-11)26(23,24)21-9-7-20(8-10-21)13-6-4-3-5-12(13)17/h3-6H,7-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARAVSYIJJKVBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-fluoro-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912076.png)
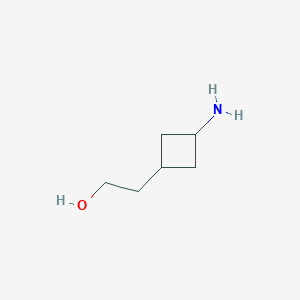
![2-({1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2912080.png)
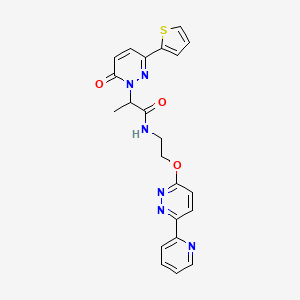
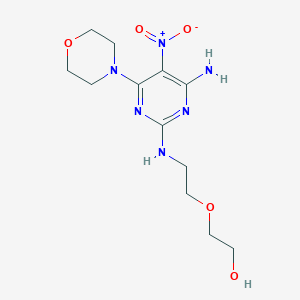
![6-(4-fluorophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B2912085.png)
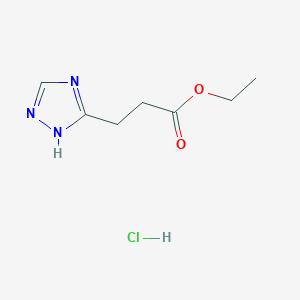
![N-(2-chlorobenzyl)-2-(9-fluoro-2-methyl-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2912088.png)
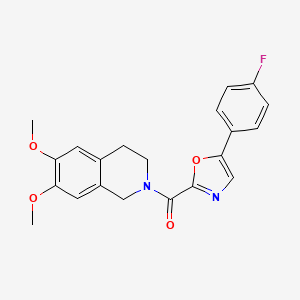
![2-(3,4-dichlorophenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}ethan-1-amine](/img/structure/B2912090.png)
